molecular formula C6H12O6 B583691 D-galactose-1,2-13C2 CAS No. 478518-63-7

D-galactose-1,2-13C2

Cat. No.: B583691
CAS No.: 478518-63-7
M. Wt: 182.141
InChI Key: GZCGUPFRVQAUEE-FJENKGNPSA-N
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Description

D-galactose-1,2-13C2 is a stable isotope-labeled compound of D-galactose, a naturally occurring monosaccharide. This compound is specifically labeled with carbon-13 isotopes at the first and second carbon positions. D-galactose is commonly found in milk, fruits, and vegetables and plays a crucial role in various biological processes, including energy production and cellular communication .

Scientific Research Applications

D-galactose-1,2-13C2 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

Mechanism of Action

Target of Action

D-galactose-1,2-13C2 is a variant of D-galactose, a simple natural compound . The primary targets of this compound are cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . These targets play a crucial role in various biological processes, including metabolism and immune response.

Mode of Action

This compound interacts with its targets through receptor-mediated endocytosis . The compound binds to the galactose receptors on the cell surface, triggering the cell to engulf the compound. This interaction results in the internalization of this compound, allowing it to exert its effects within the cell.

Biochemical Pathways

This compound is involved in the Leloir pathway . This pathway converts D-galactose to glucose-1-phosphate (G1P), which then enters glycolysis . The Leloir pathway involves several steps, including the conversion of β-form of galactose to the α-form by the enzyme galactose mutarotase . The α-form of D-galactose is then phosphorylated by galactokinase to yield galactose-1-phosphate, which is further metabolized to UDP-galactose and finally to glucose-1-phosphate .

Pharmacokinetics

It is known that d-galactose, the parent compound, is readily absorbed in the gastrointestinal tract and distributed throughout the body . It is metabolized primarily in the liver via the Leloir pathway . The resulting glucose-1-phosphate is further metabolized or excreted in the urine.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its metabolism to glucose-1-phosphate and subsequent involvement in glycolysis . This process provides the cell with energy and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with galactose receptors . Additionally, the presence of other molecules, such as competitive inhibitors, can influence the compound’s efficacy by interfering with its binding to galactose receptors .

Future Directions

There are many studies looking into a variety of possible uses for galactose, including the use of the monosaccharide sugar for accelerating senescence in mice, rats, and Drosophila . The specific future directions of D-galactose-1,2-13C2 are not explicitly mentioned in the retrieved papers. For a detailed future directions analysis, it is recommended to refer to specialized research literature or databases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-galactose-1,2-13C2 typically involves the incorporation of carbon-13 isotopes into the D-galactose molecule. This can be achieved through chemical synthesis using labeled precursors or through biosynthetic methods using microorganisms that metabolize labeled substrates. The reaction conditions often require precise control of temperature, pH, and other factors to ensure the incorporation of the isotopes at the desired positions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high purity and isotopic enrichment. Companies like Sigma-Aldrich and BOC Sciences offer this compound with isotopic purity of ≥99 atom % 13C and chemical purity of ≥98% . The production process may include steps such as fermentation, extraction, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: D-galactose-1,2-13C2 undergoes various chemical reactions, including:

    Oxidation: Conversion to D-galacturonic acid using oxidizing agents.

    Reduction: Formation of D-galactitol through reduction reactions.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as acetic anhydride and sulfuric acid are used for esterification reactions.

Major Products:

Comparison with Similar Compounds

    D-galactose-13C6: Labeled with carbon-13 at all six carbon positions.

    D-glucose-1,2-13C2: Labeled with carbon-13 at the first and second carbon positions of D-glucose.

    D-galactose-1-13C: Labeled with carbon-13 at the first carbon position only.

Uniqueness: D-galactose-1,2-13C2 is unique due to its specific labeling at the first and second carbon positions, which provides distinct advantages in metabolic studies. This selective labeling allows for detailed analysis of specific metabolic pathways and interactions that may not be possible with other isotopically labeled compounds .

Properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-OIWWJQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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